molecular formula C6H4F2N4O B2824706 8-(difluoromethyl)-9H-purin-6-ol CAS No. 2413882-99-0

8-(difluoromethyl)-9H-purin-6-ol

Cat. No.: B2824706
CAS No.: 2413882-99-0
M. Wt: 186.122
InChI Key: LWXLKNFVBZQWNU-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)-9H-purin-6-ol is a synthetic purine derivative of interest in medicinal chemistry and life sciences research. Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring, and they are among the most widely occurring nitrogen-containing heterocycles in nature . The core purine structure is a fundamental building block of key biomolecules, including the nucleotide bases adenine and guanine in DNA and RNA, as well as ATP, GTP, and cofactors like NADH . As a substituted purine, this compound features a difluoromethyl group at the 8-position, a modification that is often explored to modulate the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Researchers value such modified purines for developing enzyme inhibitors, probing biochemical pathways, and as key intermediates in the synthesis of more complex molecules, such as novel nucleosides . Purine derivatives are investigated for a range of potential bioactivities, and some analogs have shown utility as antibiotics or in leukemia treatment . This compound is provided for research applications only.

Properties

IUPAC Name

8-(difluoromethyl)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N4O/c7-3(8)5-11-2-4(12-5)9-1-10-6(2)13/h1,3H,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLKNFVBZQWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-(Difluoromethyl)-9H-purin-6-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-(difluoromethyl)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins by forming additional hydrogen bonds and modulating the lipophilicity of the molecule . This can lead to increased potency and selectivity in its biological activity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Comparison with Similar Purine Derivatives

Structural Modifications and Substituent Effects

Compound Name 6-Position 8-Position 9-Position Notable Properties/Applications References
8-(Difluoromethyl)-9H-purin-6-ol -OH -CF$_2$H H (9H) PET imaging probe ([18F]5); antiviral potential
6-Chloro-8-(trifluoromethyl)-9-isobutyl-purine -Cl -CF$_3$ Isobutyl Intermediate in kinase inhibitor synthesis
8-(Allylsulfanyl)-9H-purin-6-amine -NH$_2$ -S-allyl H (9H) Sulfur-containing analog; kinase inhibition
8-(Methylthio)-9-phenyl-purine-6-carboxamide -CONH$_2$ -SMe Phenyl Enhanced protein binding via carboxamide
2-Amino-8-iodo-9H-purin-6-ol -OH -I H (9H) Halogenated analog; potential radiosensitizer
Key Observations:

Fluorine Substitution: The difluoromethyl (-CF$2$H) group in the target compound provides moderate electronegativity and lipophilicity, balancing metabolic stability and bioavailability.

Functional Group at C6 :

  • The hydroxyl (-OH) group in this compound facilitates hydrogen bonding with biological targets, critical for antiviral activity. Comparatively, -NH$2$ (in 8-allylsulfanyl-9H-purin-6-amine) and -CONH$2$ (in 8-methylthio-9-phenyl-purine-6-carboxamide) alter electronic properties and binding specificity .

Substituents at C8: -CF$_2$H vs.

Biological Activity

8-(Difluoromethyl)-9H-purin-6-ol is a purine derivative notable for its unique difluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in drug development, especially for antiviral and anticancer therapies.

The molecular formula of this compound is C₈H₈F₂N₄O, with a molecular weight of approximately 202.17 g/mol. The presence of the difluoromethyl group contributes to the compound's lipophilicity and binding affinity to biological targets, making it a promising candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The difluoromethyl group enhances the compound's ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity and efficacy. This mechanism is crucial in modulating biological pathways relevant to disease processes.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting key enzymes involved in the viral life cycle.
  • Anticancer Properties : It has been investigated for its ability to interfere with nucleic acid metabolism, which is vital for cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundDifluoromethyl group at position 6Antiviral, Anticancer
8-(Trifluoromethyl)-9H-purin-6-amineTrifluoromethyl group at position 6Antiviral
9-Benzyl-6-(difluoromethyl)-9H-purineBenzyl group at position 9Antiviral
8-(Methyl)-9H-purin-6-olMethyl group at position 8Varies

Case Studies and Research Findings

  • Antiviral Efficacy :
    A study demonstrated that this compound significantly inhibited the replication of rhinoviruses by interacting with RNA-dependent RNA polymerases. The structural modifications of this compound can influence its efficacy against various serotypes of rhinovirus, indicating its potential as an antiviral agent .
  • Cancer Research :
    In preclinical models, the compound exhibited inhibitory effects on cancer cell lines by disrupting nucleic acid synthesis. Its mechanism involves interference with critical enzymes that facilitate DNA and RNA synthesis, thereby hindering cancer cell growth .
  • Pharmacological Studies :
    Pharmacokinetic studies have shown that the difluoromethyl substitution affects absorption and distribution characteristics, leading to improved bioavailability compared to other purine derivatives .

Q & A

Q. What are the optimal synthetic routes for 8-(difluoromethyl)-9H-purin-6-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling to introduce the difluoromethyl group. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature : Controlled heating (80–120°C) minimizes side reactions during cyclization .
  • Catalysts : Pd(PPh₃)₄ improves Suzuki-Miyaura coupling yields for aryl-boronic acid intermediates . Methodological optimization should prioritize purity validation via HPLC and NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves purine ring protons (δ 8.2–8.5 ppm) and difluoromethyl splitting patterns (δ 4.5–5.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 215.1) .

Q. What biological targets are known to interact with this compound, and what assays are used to evaluate its activity?

Preliminary studies suggest interactions with:

  • Enzyme targets : Adenosine deaminase (ADA) and xanthine oxidase (XO), assessed via UV-Vis kinetic assays .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Protein binding : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and target binding affinity?

  • Electron-withdrawing effects : The CF₂ group reduces electron density on the purine ring, enhancing hydrogen-bond acceptor capacity .
  • Steric effects : Fluorine’s small size allows deeper penetration into hydrophobic binding pockets (e.g., enzyme active sites) .
  • Computational validation : Density functional theory (DFT) models predict charge distribution and dipole moments .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability testing : Liver microsome assays identify degradation pathways that may reduce in vivo efficacy .
  • Target validation : CRISPR/Cas9 knockout models confirm on-target effects .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

  • Molecular docking : Predict binding modes with ADA (PDB: 1A4M) using AutoDock Vina .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values using partial least squares regression .

Q. How can researchers address solubility challenges in in vivo studies of this compound?

  • Prodrug design : Introduce phosphate esters at the 6-OH group to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for intravenous delivery .
  • pH adjustment : Solubilize the compound in mildly alkaline buffers (pH 7.4–8.0) without degrading the purine core .

Q. What comparative studies highlight the unique advantages of this compound over other purine derivatives?

  • Hypoxanthine analogs : The CF₂ group improves metabolic stability compared to hydroxylated purines (e.g., hypoxanthine, t₁/₂ increased by 3-fold) .
  • Fluorinated analogs : Higher selectivity for ADA over XO compared to 2-fluoropurine derivatives (IC₅₀ ratio: 1:12 vs. 1:3) .

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